molecular formula C14H24N4O4 B608189 ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate CAS No. 1998725-11-3

ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate

Cat. No.: B608189
CAS No.: 1998725-11-3
M. Wt: 312.37
InChI Key: YZRCHOFKIPHQBW-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

    Synthetic Routes: Detailed synthetic routes for JHU-083 are not widely documented. it is synthesized as a prodrug, which later converts to DON.

    Industrial Production: Information on large-scale industrial production methods remains limited.

  • Chemical Reactions Analysis

      Reactions: JHU-083 primarily undergoes . It targets glutaminase activity in brain CD11b+ cells.

      Major Products: The main product is the active form, .

  • Scientific Research Applications

      Neurological Conditions: JHU-083 has been investigated for depression, Alzheimer’s disease, and cerebral malaria.

      Multiple Sclerosis: It shows promise in attenuating physical and cognitive deficits associated with multiple sclerosis.

      Atherosclerosis: Research suggests potential benefits in atherosclerosis management.

      Cancer: JHU-083 targets senescent cells in certain cancer types.

  • Mechanism of Action

      Glutaminase Inhibition: JHU-083 selectively inhibits glutaminase activity in brain CD11b+ cells.

      Molecular Targets: Glutaminase inhibition affects glutamine metabolism.

      Pathways Involved: Further studies are needed to elucidate specific pathways.

  • Comparison with Similar Compounds

      Uniqueness: JHU-083’s unique feature lies in its selective glutaminase inhibition.

      Similar Compounds: While detailed comparisons are scarce, other glutaminase inhibitors exist in the research landscape.

    Properties

    IUPAC Name

    ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YZRCHOFKIPHQBW-RYUDHWBXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCOC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC(C)C)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H24N4O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    312.36 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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